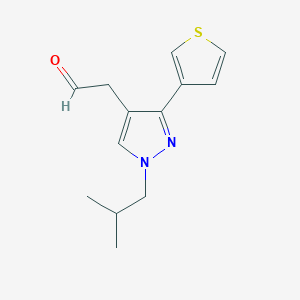
2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is an organic compound with the molecular formula C12H14N2OS. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the thiophene ring, a sulfur-containing aromatic ring, adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde typically involves the reaction of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetic acid.
Reduction: Formation of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)ethanol.
Substitution: Formation of halogenated derivatives of the thiophene ring.
Scientific Research Applications
2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(1-isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the pyrazole and thiophene rings suggests potential interactions with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde
- 2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)ethan-1-amine
Uniqueness
2-(1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde is unique due to the specific positioning of the isobutyl and thiophene groups on the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, differentiating it from other similar compounds .
Properties
Molecular Formula |
C13H16N2OS |
|---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
2-[1-(2-methylpropyl)-3-thiophen-3-ylpyrazol-4-yl]acetaldehyde |
InChI |
InChI=1S/C13H16N2OS/c1-10(2)7-15-8-11(3-5-16)13(14-15)12-4-6-17-9-12/h4-6,8-10H,3,7H2,1-2H3 |
InChI Key |
JOLYEOIHPAEHGA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)C2=CSC=C2)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















